molecular formula C11H9IN2O3 B1396489 Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate CAS No. 1330583-61-3

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate

Cat. No.: B1396489
CAS No.: 1330583-61-3
M. Wt: 344.1 g/mol
InChI Key: IHTBZUFLFJYKJF-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is a specialized 1,8-naphthyridine derivative of significant interest in medicinal chemistry and materials science. This compound features a 1,8-naphthyridine core, a diazanaphthalene structure known for its diverse pharmacological properties . The iodine substituent at the 6-position is a valuable synthetic handle for further functionalization via cross-coupling reactions, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies . Researchers value this compound as a key intermediate in the development of novel therapeutic agents. The 1,8-naphthyridine-3-carboxylate scaffold is the foundational structure of several commercially available antibacterial drugs, most notably nalidixic acid, which selectively inhibits bacterial DNA gyrase . Beyond its antimicrobial potential, the 1,8-naphthyridine core is also being investigated for its utility in other therapeutic areas, including as an H1 receptor antagonist for antihistaminic applications . In addition to its pharmaceutical applications, the 1,8-naphthyridine structure can act as a monodentate or bidentate ligand in coordination chemistry, forming complexes with transition metals and lanthanides . This makes it a compound of interest in materials science for the development of catalysts and for studying metal-ligand interactions with unusual coordination geometries . This product is intended for research purposes only in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

IUPAC Name

ethyl 6-iodo-2-oxo-1H-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTBZUFLFJYKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Routes:

  • Gould-Jacobs Reaction: Condensation of 6-substituted-2-aminopyridines with diethyl ethoxymethylenemalonate followed by thermal cyclization yields ethyl 1,8-naphthyridine-3-carboxylates, which is directly relevant for preparing the ethyl ester at the 3-position.
  • Friedlander Reaction: Condensation of 2-aminonicotinaldehyde with α-substituted methylene carbonyl compounds under acidic or basic catalysis forms the 1,8-naphthyridine ring system. This method is effective for synthesizing substituted 1,8-naphthyridines with various functional groups.
  • Halogenation: Introduction of iodine at the 6-position is typically achieved via electrophilic aromatic substitution or through halogenation of a suitable precursor 1,8-naphthyridine derivative, often after ring formation.

Detailed Preparation Method for this compound

Stepwise Synthetic Strategy:

Step Description Reagents & Conditions Notes
1 Synthesis of Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate Condensation of 6-amino-2-pyridinecarboxylate derivatives with diethyl ethoxymethylenemalonate, followed by thermal cyclization at ~250°C in diphenyl ether. This forms the core ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate scaffold.
2 Introduction of the Iodine Substituent at the 6-Position Electrophilic iodination using iodine or iodine-containing reagents on the 2-hydroxy-1,8-naphthyridine-3-carboxylate intermediate. Selective iodination at the 6-position is facilitated by electronic effects of the hydroxy and ester groups.
3 Purification and Characterization Recrystallization from ethanol or dimethylformamide; characterization by melting point (289-291°C), NMR, and MS. High purity is essential for research applications.

Reaction Scheme Summary:

  • Gould-Jacobs type condensation:
    $$
    \text{6-amino-2-pyridinecarboxylate} + \text{diethyl ethoxymethylenemalonate} \xrightarrow{\text{heat}} \text{Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate}
    $$

  • Electrophilic iodination:
    $$
    \text{Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate} + I_2 \rightarrow \text{this compound}
    $$

Research Findings and Optimization

  • The iodination step requires careful control of reaction conditions to avoid polyiodination or degradation.
  • Thermal cyclization temperature and time are critical for yield optimization; typically around 250°C for 1-2 hours in diphenyl ether or similar high-boiling solvents.
  • Green chemistry approaches have been explored for 1,8-naphthyridine synthesis, including microwave irradiation and ionic liquid catalysis, which can potentially be adapted to this compound to improve yield and reduce environmental impact.
  • Scale-up synthesis has been demonstrated using aqueous media and metal-free catalysis for related 1,8-naphthyridines, suggesting possible routes for gram-scale preparation.

Data Summary Table

Parameter Data / Condition Source
Molecular Formula C11H9IN2O3
Molecular Weight 344.1 g/mol
Melting Point 289-291 °C
Key Intermediate Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate
Iodination Reagent Iodine (I2) or electrophilic iodinating agents
Cyclization Temperature ~250°C
Solvent for Cyclization Diphenyl ether or high-boiling organic solvents
Purification Recrystallization from ethanol or DMF

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is not well-documented. compounds with similar structures often interact with biological targets such as enzymes and receptors, leading to various biological effects. The hydroxyl and iodine groups may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate belongs to a family of 1,8-naphthyridine-3-carboxylates with diverse substitutions. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 6-bromo-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate Br (C6), OH (C4), CH₃ (C7) C₁₂H₁₁BrN₂O₃ 311.14 Bromo substituent enhances electrophilic reactivity; antimicrobial potential inferred from similar derivatives.
Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate Cl (C4), CH₃ (C7) C₁₂H₁₁ClN₂O₂ 250.68 Chlorine at C4 increases metabolic stability; used as an intermediate in antibacterial agents.
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate Cl (C7), F (C6), C₂H₅ (N1) C₁₂H₁₁ClFN₂O₃ 300.68 Fluorine enhances bioavailability; studied as an impurity in adrenaline synthesis.
Ethyl 6-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate OCH₃ (C6) C₁₂H₁₂N₂O₄ 248.24 Methoxy group improves solubility; scaffold for kinase inhibitors.
Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate CH₃ (C2), Ph (C4) C₁₈H₁₈N₂O₂ 294.35 Aromatic substitution at C4 modulates π-stacking interactions; explored in anticancer research.

Reactivity and Functional Group Impact

  • Compared to bromo or chloro analogs, iodine’s larger atomic radius may slow nucleophilic substitution but improve radioimaging applications .
  • Hydroxyl vs.
  • Ester vs. Carboxylic Acid : The ethyl ester enhances cell permeability compared to carboxylic acid analogs (e.g., 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid), which are more polar and less bioavailable .

Biological Activity

Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including condensation reactions involving substituted amino acids and aldehydes. The compound's structure is characterized by the presence of a hydroxyl group and an iodine atom, which are critical for its biological activity.

Anticancer Properties

This compound exhibits significant anticancer activity. Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells through multiple mechanisms, including:

  • Inhibition of Topoisomerases : These enzymes are crucial for DNA replication and transcription; their inhibition leads to cell cycle arrest.
  • Intercalation with DNA : This disrupts the normal function of DNA, leading to cell death.
  • Angiogenesis Inhibition : Preventing the formation of new blood vessels can starve tumors of necessary nutrients.

A study highlighted that naphthyridine derivatives showed promising results against various cancer cell lines, including prostate and breast cancer cells, suggesting a potential role in chemotherapy protocols .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against several bacterial strains and has shown efficacy comparable to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Other Biological Activities

Recent reviews have documented a range of additional biological activities associated with naphthyridine derivatives:

  • Antioxidant Activity : Protects cells from oxidative stress.
  • Antimalarial Effects : Certain derivatives have shown effectiveness against malaria parasites.
  • Inhibition of Protein Kinases : This can lead to modulation of various signaling pathways involved in cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications to the hydroxyl and iodine substituents can significantly impact potency and selectivity against various biological targets. For example, studies have shown that removal or alteration of the hydroxyl group often leads to a loss of activity against cancer cell lines .

Case Studies

  • Anticancer Study : A series of experiments evaluated the effects of this compound on prostate cancer cell lines (LNCaP and DU145). The compound was found to induce apoptosis significantly more than control treatments .
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ciprofloxacin .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate?

Methodological Answer:
The synthesis typically involves cyclization and halogenation steps. Key approaches include:

  • Gould-Jacobs Reaction : Microwave-assisted cyclization using aluminum metal as a catalyst, as seen in analogous fluoroquinolone intermediates .
  • Cyclization with Sodium Hydride : Reacting enaminoketo esters in THF to form the naphthyridine core, followed by iodination at position 6 (e.g., via halogen exchange using KI under catalytic conditions) .
  • Substitution Reactions : Introducing iodine via nucleophilic displacement of chloro or nitro groups using reagents like CuI or NaI, as demonstrated in similar naphthyridine derivatives .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Refinement using SHELXL software ensures accurate structural determination, particularly for resolving tautomeric forms (e.g., keto-enol equilibria) .
  • Spectroscopic Techniques :
    • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ and hydroxyl bands) .
    • NMR Analysis : 1^1H and 13^{13}C NMR verify substituent positions; compare chemical shifts with literature values for analogous compounds (e.g., ethyl 4-hydroxy-7-methyl derivatives) .
  • Melting Point Analysis : Cross-referenced with published data (e.g., 272–273°C for similar carboxylates) to confirm purity .

Advanced: How can reaction yields be optimized when introducing iodine at position 6?

Methodological Answer:

  • Catalyst Screening : Use CuI or Pd catalysts for efficient halogenation, as seen in chloro-to-iodo substitutions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .
  • Real-Time Monitoring : Track reaction progress via TLC (silica gel G plates, 4:1 CHCl₃:MeOH) to avoid over-iodination or side products .

Advanced: How to resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally similar derivatives (e.g., ethyl 7-chloro-1-cyclopropyl analogs) to identify tautomeric or conformational discrepancies .
  • Crystallographic Refinement : Resolve ambiguities in hydroxyl or iodine positioning via high-resolution X-ray data processed with SHELXL .
  • Dynamic NMR Studies : Probe temperature-dependent shifts to detect tautomerism (e.g., keto-enol equilibria in dihydro-naphthyridines) .

Basic: What are the key applications of this compound in research?

Methodological Answer:

  • Antibiotic Intermediate : Serves as a precursor for fluoroquinolone antibiotics (e.g., prulifloxacin analogs) via functionalization at positions 1 and 7 .
  • Pharmacophore Exploration : The iodine substituent enables radioisotope labeling for pharmacokinetic studies .

Advanced: How to address solubility challenges during purification?

Methodological Answer:

  • pH Adjustment : Convert the carboxylate to its sodium salt (e.g., using NaOH) for improved aqueous solubility, as shown in sodium 1-ethyl-7-methyl derivatives .
  • Chromatographic Techniques : Employ reverse-phase HPLC or silica gel column chromatography with gradient elution (e.g., hexane:EtOAc) .
  • Recrystallization Solvents : Use ethanol/water mixtures for high-purity crystals .

Advanced: How to ensure regioselectivity during iodination at position 6?

Methodological Answer:

  • Directing Group Strategy : Electron-withdrawing groups (e.g., nitro at position 7) enhance electrophilic substitution at position 6, as demonstrated in ethyl 6-nitro-7-ethoxy analogs .
  • Computational Modeling : Predict reactive sites using DFT calculations to guide synthetic design .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • General Precautions : Use fume hoods, gloves, and eye protection, following guidelines for iodinated compounds (e.g., potential thyroid toxicity) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HI) before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-6-iodo-1,8-naphthyridine-3-carboxylate

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